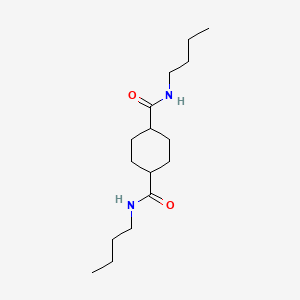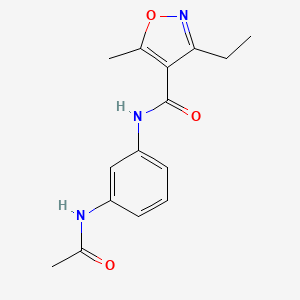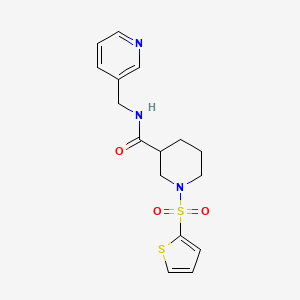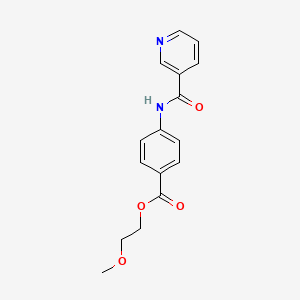
N,N'-dibutylcyclohexane-1,4-dicarboxamide
Vue d'ensemble
Description
N,N’-dibutylcyclohexane-1,4-dicarboxamide: is an organic compound with the molecular formula C18H34N2O2 It is a derivative of cyclohexane, where two butyl groups are attached to the nitrogen atoms of the amide functional groups at the 1 and 4 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylcyclohexane-1,4-dicarboxamide typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods: In an industrial setting, the production of N,N’-dibutylcyclohexane-1,4-dicarboxamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-dibutylcyclohexane-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: N,N’-dibutylcyclohexane-1,4-diamine.
Substitution: Various substituted cyclohexane derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: N,N’-dibutylcyclohexane-1,4-dicarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar amides in biological environments.
Industry: In industrial applications, N,N’-dibutylcyclohexane-1,4-dicarboxamide can be used as a plasticizer or additive in polymer formulations to enhance material properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of N,N’-dibutylcyclohexane-1,4-dicarboxamide is primarily related to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the butyl groups provide hydrophobic interactions that can influence the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
- N,N’-dibenzylcyclohexane-1,4-dicarboxamide
- N,N’-diethylcyclohexane-1,4-dicarboxamide
- N,N’-dipropylcyclohexane-1,4-dicarboxamide
Comparison: N,N’-dibutylcyclohexane-1,4-dicarboxamide is unique due to the length and flexibility of its butyl groups, which can influence its physical and chemical properties. Compared to its analogs with shorter or bulkier alkyl groups, N,N’-dibutylcyclohexane-1,4-dicarboxamide may exhibit different solubility, melting point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
1-N,4-N-dibutylcyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-11-17-15(19)13-7-9-14(10-8-13)16(20)18-12-6-4-2/h13-14H,3-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTRLOXXZZTKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![METHYL 5-({[1-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-NAPHTHYL]OXY}METHYL)-2-FUROATE](/img/structure/B4666821.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4666833.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4666844.png)
![8-[(1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666852.png)


![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4666870.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4666879.png)

![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4666927.png)
![2-fluoro-N-{[5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4666935.png)
